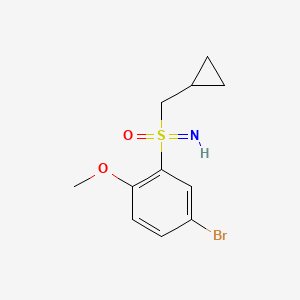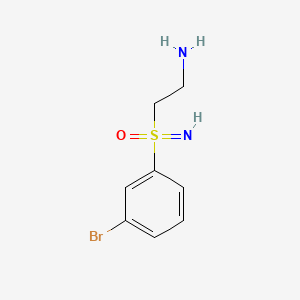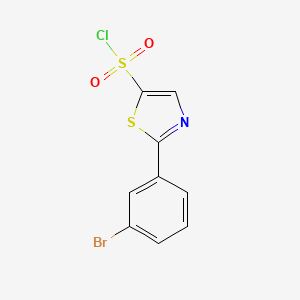![molecular formula C7H13ClO4S B6611298 [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride CAS No. 2763779-01-5](/img/structure/B6611298.png)
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride (MMOMSCl) is a sulfonyl chloride compound that is used in a variety of scientific research applications. It is a versatile and powerful chemical reagent that is used in organic synthesis and has a wide range of applications in the pharmaceutical and biomedical research industries. MMOMSCl is a useful tool for researchers due to its high reactivity, low toxicity, and relatively low cost.
科学的研究の応用
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is used in a variety of scientific research applications. It is a useful reagent for the synthesis of peptides and peptide derivatives, as well as for the preparation of peptide-based drugs. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles, as well as in the synthesis of small organic molecules. [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is also used in the synthesis of organometallic compounds, such as palladium complexes, and has been used in the synthesis of novel organic materials for use in organic electronics.
作用機序
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is a powerful reagent that reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids. It is a nucleophilic reagent that reacts with electrophiles to form covalent bonds. The reaction of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride with alcohols involves the formation of an oxonium ion, which is then attacked by the nucleophilic sulfur atom of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride. The reaction of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride with amines and carboxylic acids involves the formation of an intermediate sulfonium ion, which is then attacked by the nucleophilic oxygen atom of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride.
Biochemical and Physiological Effects
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is generally considered to be non-toxic and non-irritating. However, it is important to note that [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is a powerful reagent and should be handled with care. Inhalation or ingestion of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride may cause irritation of the respiratory tract and gastrointestinal tract, as well as skin irritation. Ingestion of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride may also cause nausea, vomiting, and diarrhea.
実験室実験の利点と制限
The main advantage of using [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride in laboratory experiments is its high reactivity, which makes it an ideal reagent for organic synthesis. It is also relatively inexpensive and easy to obtain. However, [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is a powerful reagent and should be handled with care, as it is corrosive and can cause irritation to the skin, eyes, and respiratory tract.
将来の方向性
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride has a wide range of potential applications in the pharmaceutical and biomedical research industries. It has been used in the synthesis of peptide-based drugs and organometallic compounds, and has potential applications in the synthesis of other organic materials. It also has potential applications in the synthesis of novel therapeutic agents and in the development of new drug delivery systems. In addition, [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride may be used in the synthesis of materials for use in organic electronics, as well as for the synthesis of other small organic molecules.
合成法
The synthesis of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is a two-step process. The first step involves the reaction of 3-methoxymethyl-oxolan-3-ol with thionyl chloride in the presence of a catalytic amount of pyridine. The second step involves the reaction of the resulting 3-methoxymethyl-oxolan-3-yl chloride with methanesulfonic acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and yields [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride as a white crystalline solid.
特性
IUPAC Name |
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-4-7(2-3-12-5-7)6-13(8,9)10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYLTZOOFZOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)oxolan-3-yl]methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)

![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)







